(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopropylisoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropyl ketone and hydroxylamine, under acidic or basic conditions.
Attachment of the Methoxypyrazine Moiety: This step involves the nucleophilic substitution reaction where the methoxypyrazine is introduced to the intermediate compound.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce isoxazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers are exploring the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
Industrially, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanol
- (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-15-8-18-9-16(19-15)24-12-3-2-6-21(10-12)17(22)13-7-14(25-20-13)11-4-5-11/h7-9,11-12H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIICSOLYUUPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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